REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][C:7](C)=[CH:6][C:5]=1[OH:11])([CH3:3])[CH3:2].C([O-])=O.[NH4+:15]>C(O)C.[Pd]>[NH2:15][C:7]1[CH:8]=[CH:9][C:4]([CH:1]([CH3:3])[CH3:2])=[C:5]([OH:11])[CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.3 g
|
Type
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reactant
|
Smiles
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C(C)(C)C1=C(C=C(C=C1)C)O
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
887 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was refluxed for an additional 5 minutes
|
Duration
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5 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
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FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(C1)O)C(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |